trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid
Description
trans-4-(Difluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a difluoromethyl (-CF₂H) substituent at the trans-4 position of the cyclohexane ring and a carboxylic acid group at the 1-position. This compound is structurally analogous to antifibrinolytic agents like tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, TXA) but distinguishes itself through the replacement of the aminomethyl group with a difluoromethyl moiety. The introduction of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding specificity in pharmaceuticals due to their electronegativity and small atomic radius .
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCHCJHDZCDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonyl fluoride in the presence of a base to introduce the difluoromethyl group onto the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process generally includes steps such as reaction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They may be investigated for their effects on various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to modulation of biological pathways and effects on cellular functions .
Comparison with Similar Compounds
Tables
Table 1. Comparative Binding Affinities of Cyclohexane Carboxylic Acid Derivatives
| Compound | Binding Affinity (Ka, M⁻¹) | Target Protein | Reference |
|---|---|---|---|
| AMCHA | 1.2 × 10⁴ | Plasminogen K1pg | |
| EACA | 2.8 × 10³ | Plasminogen K1pg | |
| TXA | 9.5 × 10³ | Plasminogen K1pg |
Table 2. Physicochemical Comparison
| Property | TXA | trans-4-(Difluoromethyl) Analog | trans-4-(Hydroxymethyl) Analog |
|---|---|---|---|
| LogP | -0.7 | ~0.5–1.2 | -1.1 |
| Carboxylic Acid pKa | 4.3 | ~3.5–4.0 | 4.8 |
| Metabolic Stability | Moderate | High (predicted) | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of trans-4-substituted cyclohexane carboxylic acids typically involves stereoselective cyclization or coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are effective coupling agents for introducing substituents onto the cyclohexane ring while retaining trans-configuration . To ensure stereochemical purity, X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy should be employed to confirm the spatial arrangement of substituents .
Q. How can the compound’s physicochemical properties (e.g., logP, pKa) be experimentally determined to inform drug design?
- Methodological Answer : LogP (lipophilicity) can be measured via shake-flask or HPLC methods using a C18 column calibrated with standards. For pKa determination, potentiometric titration in aqueous or mixed-solvent systems is recommended. Fluorine’s electronegativity significantly lowers the pKa of adjacent carboxylic groups, enhancing bioavailability .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential for confirming molecular weight and fluorine substitution patterns. Differential scanning calorimetry (DSC) can assess thermal stability, while chiral HPLC ensures enantiomeric purity .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s conformational dynamics in biological systems?
- Methodological Answer : The difluoromethyl group introduces steric and electronic effects that restrict cyclohexane ring flexibility. Molecular dynamics simulations paired with crystallographic data (e.g., from the Protein Data Bank) can reveal preferred conformations during protein binding. Fluorine’s inductive effects may enhance binding affinity to targets like plasminogen’s kringle domain, analogous to tranexamic acid’s mechanism .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. To address this, conduct metabolite profiling (via LC-MS) and compare pharmacokinetic parameters (AUC, ) across models. Fluorinated analogs may exhibit altered metabolism due to C-F bond stability, requiring tailored prodrug strategies .
Q. How can computational modeling predict the compound’s interaction with fibrinolytic enzymes, and what experimental validation is required?
- Methodological Answer : Docking studies using software like AutoDock Vina can model interactions with fibrinolytic targets (e.g., plasminogen). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (, /) and competitive inhibition assays using ε-aminocaproic acid as a reference .
Q. What role does the trans-configuration play in the compound’s antifibrinolytic efficacy compared to cis-isomers?
- Methodological Answer : The trans-configuration aligns the carboxylic acid and difluoromethyl groups in a spatial arrangement optimal for binding lysine-binding sites in plasminogen. Comparative studies using cis/trans pairs (synthesized via divergent catalytic hydrogenation pathways) reveal >10-fold differences in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
